![molecular formula C19H18ClFN2O2 B2486237 (3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile CAS No. 477889-17-1](/img/structure/B2486237.png)
(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile” is a chemical compound with the CAS Number: 477889-17-1. It has a molecular weight of 360.82 and its IUPAC name is (3E)-3-{[(4-chlorobenzyl)oxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile .
Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Molecular Docking and Quantum Chemical Calculations
In a study by Viji et al. (2020), molecular docking and quantum chemical calculations were conducted on a similar compound, focusing on its molecular structure and spectroscopic data. The study involved density functional theory (DFT) calculations, vibrational spectra analysis, and molecular electrostatic potential (MEP) evaluations. The biological effects of the compound were predicted based on molecular docking results (Viji et al., 2020).
Synthesis and Characterization of Derivatives
Al‐Sehemi et al. (2012) explored the interaction of similar compounds, leading to the synthesis and characterization of derivatives. The study included IR, UV, NMR spectroscopy, and density functional theory (DFT) calculations, providing insights into the molecular orbitals and energy gaps of the systems (Al‐Sehemi et al., 2012).
Antimicrobial Activity Studies
Research by Viji et al. (2020) on a related compound involved analysis of its antimicrobial activity. The compound exhibited antifungal and antibacterial effects, with molecular docking used to identify interactions with different proteins. The study also included NBO analysis for molecular stability and Fukui functions for local reactivity properties (Viji et al., 2020).
Synthesis and Antimicrobial Activity of Nicotinonitrile Derivatives
Guna et al. (2015) synthesized related compounds and evaluated their antimicrobial activity against various bacteria and fungi. The structures of the products were elucidated using IR, NMR, mass spectral data, and elemental analysis (Guna et al., 2015).
Computational Approach for Anticancer Agents
Sheikh et al. (2010) conducted in silico molecular docking analyses of similar compounds in the active sites of enzyme cytochrome P450 reductase. This study aimed to computationally obtain new anticancer agents, highlighting the compound's affinity for the enzyme's active sites (Sheikh et al., 2010).
Phase Transition and Computational Investigations
Alamro et al. (2021) designed and investigated laterally di-substituted derivatives for their mesomorphic properties. The study included elemental analyses, NMR, FT-IR spectroscopy, differential scanning calorimetry (DSC), and polarized optical microscopy (POM). Computational methods were used to deduce optimized geometrical architectures (Alamro et al., 2021).
Spectroscopic and Quantum Chemical Studies for Antimicrobial Activity
Sivakumar et al. (2021) conducted experimental and theoretical vibrational studies on a related compound, comparing them with standard values for consistency. The study included DFT analysis, HOMO-LUMO energy distribution, and molecular electrostatic potential (MEP) mapping. Antimicrobial activity was also evaluated (Sivakumar et al., 2021).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methoxyimino]-2-[4-(3-fluoropropoxy)phenyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-18-6-2-15(3-7-18)14-25-23-13-17(12-22)16-4-8-19(9-5-16)24-11-1-10-21/h2-9,13,17H,1,10-11,14H2/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBICWBONBGDAW-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC(C#N)C2=CC=C(C=C2)OCCCF)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C(C#N)C2=CC=C(C=C2)OCCCF)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2486154.png)
![[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2486156.png)
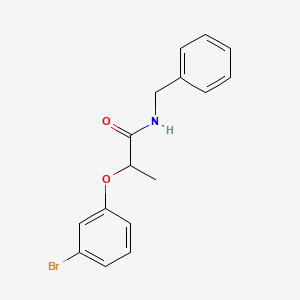
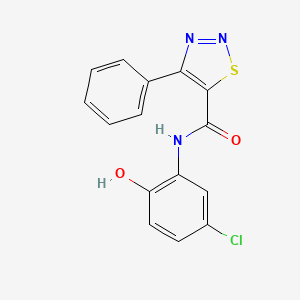
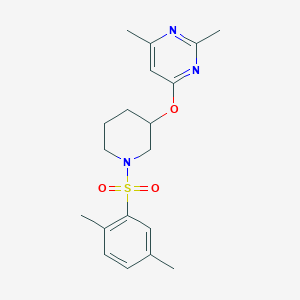
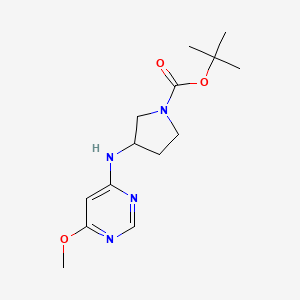
![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)
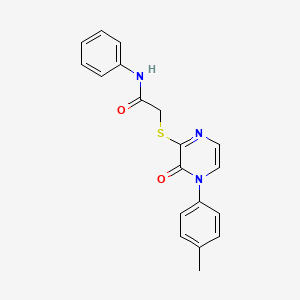
![8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2486173.png)
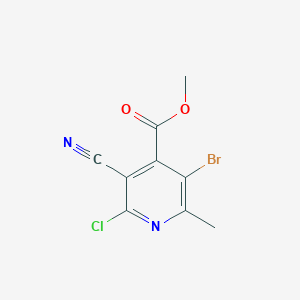
![(1R,5S)-N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2486175.png)
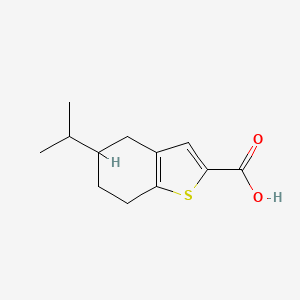
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2486177.png)